molecular formula C10H9FO2 B575087 2-Fluoro-2-methyl-3-oxo-3-phenylpropanal CAS No. 187838-02-4

2-Fluoro-2-methyl-3-oxo-3-phenylpropanal

Cat. No.: B575087
CAS No.: 187838-02-4
M. Wt: 180.178
InChI Key: CTMKZBGUVWJQSD-UHFFFAOYSA-N
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Description

2-Fluoro-2-methyl-3-oxo-3-phenylpropanal is a high-purity, fluorinated organic compound designed for research and development applications. This β-ketoaldehyde features a reactive aldehyde group and a keto group adjacent to a fluorine-substituted carbon, making it a valuable multifunctional synthetic intermediate. The incorporation of a fluorine atom at the alpha position can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity, which is a key strategy in the development of pharmaceuticals and agrochemicals . Researchers can utilize this building block in various chemical transformations, including nucleophilic additions, condensations, and cyclization reactions, to create more complex molecular architectures. While the specific properties of this compound should be verified with the supplier, related structures such as its ester analogues are documented in public chemical databases, underscoring the relevance of this chemical class in synthetic chemistry . This product is intended for laboratory research purposes only and is not classified or approved for use in humans, animals, or as a household or personal care product. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

187838-02-4

Molecular Formula

C10H9FO2

Molecular Weight

180.178

IUPAC Name

2-fluoro-2-methyl-3-oxo-3-phenylpropanal

InChI

InChI=1S/C10H9FO2/c1-10(11,7-12)9(13)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

CTMKZBGUVWJQSD-UHFFFAOYSA-N

SMILES

CC(C=O)(C(=O)C1=CC=CC=C1)F

Synonyms

Benzenepropanal, alpha-fluoro-alpha-methyl-beta-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate
  • Structure : Differs by replacing the aldehyde (-CHO) and 2-methyl group with an ethyl ester (-COOEt) .
  • Implications: The ester group reduces reactivity toward nucleophiles compared to the aldehyde, favoring stability in storage.
  • Applications : Used as a reagent in medicinal chemistry for synthesizing fluorinated esters.
2,2-Difluoro-3-oxo-3-phenylpropanoate Esters (e.g., Benzyl Derivatives)
  • Structure : Features two fluorine atoms at the 2-position and ester substituents (e.g., benzyl, methoxybenzyl) .
  • Implications :
    • The difluoro substitution amplifies electron-withdrawing effects, increasing carbonyl electrophilicity.
    • Ester groups (e.g., benzyl) enhance solubility in organic solvents, unlike the aldehyde’s polar nature.
  • Applications : Explored in decarboxylative coupling reactions for C–H functionalization .

Ionic vs. Neutral Forms: Potassium Salts

  • Example: Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate .
  • Implications: Ionic form improves water solubility, enabling use in aqueous-phase reactions.

Substituent Effects on Reactivity

  • Aryl Variations : Derivatives with 4-methoxyphenyl or 4-fluorophenyl substituents () exhibit altered electronic profiles.
    • Electron-donating groups (e.g., -OMe) decrease carbonyl reactivity, while electron-withdrawing groups (e.g., -F) enhance it.
  • Steric Considerations : The 2-methyl group in the target compound may hinder nucleophilic attack compared to unsubstituted analogs.

Data Table: Key Comparisons

Compound Name Functional Groups Key Structural Features Reactivity Profile Applications References
2-Fluoro-2-methyl-3-oxo-3-phenylpropanal Aldehyde, ketone, fluoro, methyl High electrophilicity, steric hindrance Nucleophilic addition, oxidation Fluorinated intermediates
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Ester, ketone, fluoro Moderate electrophilicity, no steric hindrance Ester hydrolysis, alkylation Pharmaceutical synthesis
Benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate Ester, ketone, difluoro Enhanced electrophilicity, organic solubility Decarboxylative coupling C–H functionalization catalysts
Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate Carboxylate salt, difluoro Water-soluble, ionic reactivity Base-mediated reactions Aqueous-phase synthesis

Research Findings and Implications

  • Fluorination Impact: Monofluoro (target) vs. difluoro () compounds exhibit gradient electrophilicity, influencing reaction rates and pathways.
  • Functional Group Trade-offs : Aldehydes offer higher reactivity but lower stability compared to esters or salts.
  • Synthetic Utility: The target’s aldehyde group is advantageous for condensations (e.g., Knoevenagel), while ester analogs suit stepwise syntheses.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-2-methyl-3-oxo-3-phenylpropanal, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be approached via fluorinated Claisen condensation or nucleophilic fluorination of α,β-ketoaldehyde precursors. Key variables include:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic fluorination efficiency.
  • Temperature control : Reactions at −20°C to 0°C minimize side reactions (e.g., aldol condensation).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to avoid hydrolysis .
    Methodological tip : Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane/EtOAc 3:1) and confirm fluorination success using ¹⁹F NMR (δ −120 to −130 ppm for CF₃ groups) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Spectroscopic analysis :
    • ¹H NMR : Look for aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 1.2–1.5 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 190–210 ppm) and fluorinated carbons (δ 110–120 ppm, JCF coupling ~30 Hz).
    • HRMS : Exact mass calculation for C₁₁H₁₀F₃O₂ (M+H⁺ = 231.0634) .
      Methodological tip : Use deuterated chloroform (CDCl₃) to avoid solvent interference in NMR spectra .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation :
    • Use fume hoods and PPE (nitrile gloves, goggles) due to volatility and potential aldehyde toxicity.
    • Store under inert gas (Ar/N₂) at −20°C to prevent oxidation.
    • Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in organocatalytic applications?

The electron-withdrawing fluorine at C2 increases electrophilicity at the carbonyl group, enhancing its utility in asymmetric aldol reactions. Experimental design :

  • Test chiral thiourea catalysts (e.g., Takemoto’s catalyst) to induce enantioselectivity (>90% ee).
  • Analyze steric effects by comparing 2-fluoro vs. 2-chloro analogs (fluorine’s smaller size reduces steric hindrance) .

Q. What competing reaction pathways arise during the synthesis of this compound?

Common issues include:

  • Keto-enol tautomerization : Stabilized by intramolecular hydrogen bonding (observed via IR: ν 1650 cm⁻¹ for enol form).
  • Oxidation of aldehyde : Mitigate by adding radical scavengers (e.g., BHT) .
    Methodological tip : Use low-temperature crystallography to trap reactive intermediates .

Q. How can computational modeling predict the compound’s bioactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study H-bonding interactions with biological targets (e.g., enzyme active sites).
  • Docking studies : Simulate binding to cytochrome P450 enzymes (CYP3A4) to assess metabolic stability .

Q. How do isotopic labeling (e.g., ¹⁸O, ²H) aid in mechanistic studies of this compound?

  • ¹⁸O labeling : Track oxygen migration during hydrolysis (GC-MS analysis).
  • ²H labeling : Use deuterated solvents (e.g., D₂O) to study proton exchange kinetics in aqueous environments .

Data Contradiction Analysis

8. Resolving discrepancies in reported yields for fluorinated aldehyde syntheses
Discrepancies often arise from:

  • Impurity of starting materials : Validate fluorophenyl precursors via HPLC (>99% purity).
  • Ambient moisture : Reproduce reactions under anhydrous conditions (Karl Fischer titration for solvent dryness) .

Application-Oriented Questions

Q. What role does this compound play in polymer science?

Its α,β-unsaturated carbonyl structure enables crosslinking in fluorinated polymers. Methodology :

  • Co-polymerize with styrene derivatives (e.g., 4-fluorostyrene) via free-radical initiation.
  • Characterize thermal stability (TGA: decomposition >250°C) and fluorophilicity (contact angle >100°) .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Antimicrobial agents : React with hydrazines to form hydrazones (MIC testing against S. aureus).
  • Anticancer scaffolds : Functionalize via Suzuki-Miyaura coupling to introduce aryl groups targeting kinase inhibitors .

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